Liriopeoside A Liriopeoside A Liriopeoside A is a natural product found in Liriope muscari and Liriope with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1926533
InChI: InChI=1S/C21H36O7/c1-10(2)12-7-8-21(4)14(23)6-5-11(3)15(21)19(12)28-20-18(26)17(25)16(24)13(9-22)27-20/h5,10,12-20,22-26H,6-9H2,1-4H3/t12-,13+,14+,15-,16+,17-,18+,19+,20-,21-/m0/s1
SMILES:
Molecular Formula: C21H36O7
Molecular Weight: 400.5 g/mol

Liriopeoside A

CAS No.:

Cat. No.: VC1926533

Molecular Formula: C21H36O7

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

Liriopeoside A -

Specification

Molecular Formula C21H36O7
Molecular Weight 400.5 g/mol
IUPAC Name (2R,3R,4S,5S,6R)-2-[[(1R,2S,4aR,5R,8aR)-5-hydroxy-4a,8-dimethyl-2-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C21H36O7/c1-10(2)12-7-8-21(4)14(23)6-5-11(3)15(21)19(12)28-20-18(26)17(25)16(24)13(9-22)27-20/h5,10,12-20,22-26H,6-9H2,1-4H3/t12-,13+,14+,15-,16+,17-,18+,19+,20-,21-/m0/s1
Standard InChI Key XVRMQCBYHLAHLK-GSAQYRDCSA-N
Isomeric SMILES CC1=CC[C@H]([C@]2([C@@H]1[C@@H]([C@@H](CC2)C(C)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)O
Canonical SMILES CC1=CCC(C2(C1C(C(CC2)C(C)C)OC3C(C(C(C(O3)CO)O)O)O)C)O

Introduction

Chemical Properties of Liriope Saponins

Molecular Composition

Saponins from Liriope species commonly contain a steroidal backbone with various glycosidic linkages. For example, Liriope Muscari baily saponins C is characterized as (3β,25S)-Spirost-5-en-3-yl 6-deoxy-α-L-mannopyranosyl-(1->2)-[β-D-xylopyranosyl-(1->3)]-β-D-glucopyranoside . This complex structural arrangement contributes to the diverse biological activities observed in these compounds. Liriopeoside A likely shares similar structural elements, potentially with variations in the glycosidic linkages or substitution patterns.

Biological Activities

Metabolic Effects

Research on aqueous extracts of Liriope platyphylla has demonstrated significant effects on glucose metabolism and insulin regulation. These extracts have been shown to stimulate insulin secretion from pancreatic β-cells and promote glucose uptake in liver cells . In studies involving OLETF rats (a model for type II diabetes), these extracts induced differential regulation of glucose transporters (Glut-1 and Glut-3) through the mitogen-activated protein kinase (MAPK) and phosphoinositide-3-kinase (PI3-K) signaling pathways .

Impact on Adiponectin Regulation

Treatment with aqueous extracts of Liriope platyphylla has demonstrated dramatic increases in adiponectin levels in OLETF rats compared to controls. This effect was particularly pronounced in rats treated with lower concentrations (AEtLP5) of the extract . Adiponectin is a hormone that regulates glucose levels and fatty acid breakdown, suggesting potential applications for Liriope compounds in managing metabolic disorders.

Lipid Metabolism

Compounds from Liriope species have shown promising effects on lipid profiles. In experimental studies, Liriope platyphylla extracts significantly decreased triglyceride, cholesterol, and LDL concentrations in treated OLETF rats compared to vehicle-treated groups . These findings suggest potential applications for compounds like Liriopeoside A in managing dyslipidemia and related metabolic conditions.

Research Methodologies

Extraction Techniques

Various extraction methodologies have been employed to isolate bioactive compounds from Liriope species. Aqueous extraction has been used to obtain water-soluble components with insulin-stimulating properties . Other studies have utilized methanol extraction to isolate novel compounds like LP9M80-H, which has shown significant insulin secretion effects . These extraction approaches likely represent methods that could be applied to isolate Liriopeoside A from plant material.

Analytical Methods

Modern analytical techniques including mass spectrometry and nuclear magnetic resonance spectroscopy are typically employed to elucidate the structures of complex saponins like those found in Liriope species. For example, the characterization of anthocyanins and flavonols in Liriope spicata involved integrative analysis of metabolome and transcriptome data across different developmental stages . Similar approaches would be applicable for detailed characterization of Liriopeoside A.

Data Analysis and Findings

Comparative Analysis of Liriope Compounds

Table 1: Comparative Chemical Properties of Selected Liriope Saponins

CompoundMolecular FormulaMolecular WeightCAS NumberKey Structural Features
Liriope Muscari baily saponins CC₄₄H₇₀O₁₆855.0387480-46-4Spirostane-type glycoside with three sugar moieties
Liriopeoside A*---Presumed steroidal saponin structure

*Note: Specific data for Liriopeoside A is limited in the current literature.

Biological Activity Comparison

Table 2: Biological Effects of Liriope Extracts on Metabolic Parameters

ParameterEffect of Low Dose (AEtLP5)Effect of High Dose (AEtLP10)Significance
AdiponectinDramatic increaseIncreasePotential anti-diabetic application
TriglyceridesSignificant decreaseSimilar to controlLipid regulation
CholesterolSignificant decreaseSlight decreaseCardiovascular benefit
LDLSignificant decreaseSlight decreaseCardiovascular benefit
Glut-1 ExpressionDecreaseDecreaseGlucose regulation
Akt Phosphorylation-IncreaseInsulin signaling enhancement

Geographical Distribution

Natural Habitat

Liriope species are distributed across various regions, with documented presence in multiple counties across Alabama, including Autauga, Bullock, Butler, Calhoun, Clay, and many others . The adaptability of these plants to different environmental conditions has contributed to their widespread distribution as both native and introduced species.

Cultivation Conditions

Liriope muscari has been noted to perform well in partially shaded, dry areas, such as under birch trees. The plant demonstrates varying degrees of winter hardiness, with some cultivars reported to be hardy in USDA zone 5, particularly in protected locations . Liriope spicata, a running variety, often demonstrates greater vigor in certain conditions compared to the clumping L. muscari varieties .

Future Research Directions

Research Gaps

Current literature exhibits significant gaps regarding the specific properties, activities, and applications of Liriopeoside A. Future research should focus on:

  • Isolation and comprehensive structural characterization of Liriopeoside A

  • Determination of its biological activities through in vitro and in vivo studies

  • Elucidation of structure-activity relationships through comparison with related saponins

  • Investigation of potential synergistic effects with other bioactive compounds

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